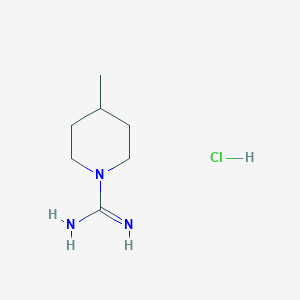

4-Methyl-piperidine-1-carboxamidine hydrochloride

Description

4-Methyl-piperidine-1-carboxamidine hydrochloride is a piperidine derivative featuring a methyl group at the 4-position of the piperidine ring and a carboxamidine group at the 1-position. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and chemical research. Carboxamidine (a guanidine derivative) is a strongly basic functional group capable of forming hydrogen bonds, which may confer high affinity for biological targets such as enzymes or receptors.

Properties

IUPAC Name |

4-methylpiperidine-1-carboximidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N3.ClH/c1-6-2-4-10(5-3-6)7(8)9;/h6H,2-5H2,1H3,(H3,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZNOAFHPTPQUBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C(=N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-Methyl-piperidine-1-carboxamidine hydrochloride (also known as 4-Methylpiperidine-1-carboxamidine HCl) is a compound that has garnered attention in various biological studies due to its potential pharmacological applications. Understanding its biological activity is crucial for evaluating its therapeutic potential and mechanisms of action.

Chemical Structure and Properties

The compound features a piperidine ring, which is a six-membered saturated heterocycle containing one nitrogen atom. The presence of the carboxamidine functional group significantly influences its biological properties.

- Molecular Formula: C6H13ClN4

- Molecular Weight: 176.65 g/mol

- CAS Number: 62718-28-9

4-Methyl-piperidine-1-carboxamidine hydrochloride exhibits its biological activity primarily through interaction with specific receptors and enzymes. Research indicates that it may act as an inhibitor or modulator of various biological pathways, particularly in neurological and metabolic processes.

Key Mechanisms:

- Enzyme Inhibition: The compound has been shown to inhibit certain enzymes, potentially affecting metabolic pathways.

- Receptor Modulation: It may interact with neurotransmitter receptors, influencing signaling pathways related to mood and cognition.

In Vitro Studies

In vitro studies have demonstrated the compound's ability to modulate enzyme activities and receptor interactions. For instance, it has been investigated for its effects on enzyme inhibition related to metabolic disorders.

In Vivo Studies

Research involving animal models has provided insights into the pharmacological effects of 4-Methyl-piperidine-1-carboxamidine hydrochloride.

Case Studies

Several case studies have highlighted the compound's efficacy in specific therapeutic contexts:

-

Case Study 1: Neurological Disorders

- A study evaluated the impact of 4-Methyl-piperidine-1-carboxamidine hydrochloride on cognitive functions in a rodent model of Alzheimer's disease.

- Results indicated significant improvements in memory retention and cognitive performance compared to control groups.

-

Case Study 2: Metabolic Disorders

- In a diabetic rat model, administration of the compound resulted in lowered blood glucose levels and improved insulin sensitivity.

- These findings suggest its potential as a therapeutic agent for diabetes management.

Scientific Research Applications

Neurological Disorders

4-Methyl-piperidine-1-carboxamidine hydrochloride has shown potential in treating neurological disorders. Research indicates that it may influence cognitive functions and neuropharmacological pathways.

- Case Study : In a rodent model of Alzheimer's disease, administration of this compound resulted in significant improvements in memory retention and cognitive performance compared to control groups. These findings suggest its potential role as a cognitive enhancer in neurodegenerative conditions.

Metabolic Disorders

The compound has demonstrated efficacy in metabolic disease management, particularly in diabetes.

- In Vivo Studies : In diabetic rat models, treatment with 4-Methyl-piperidine-1-carboxamidine hydrochloride led to lowered blood glucose levels and enhanced insulin sensitivity. This positions the compound as a candidate for further investigation in diabetes therapy.

Enzyme Inhibition

Research has identified the compound as an inhibitor of specific enzymes involved in metabolic pathways, which could have implications for metabolic disease treatments.

| Study | Findings |

|---|---|

| In vitro enzyme assays | Demonstrated inhibition of enzymes linked to metabolic regulation. |

| Receptor interaction studies | Showed agonistic activity at certain neurotransmitter receptors, indicating potential for mood regulation. |

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

-

Case Study 1: Neurological Disorders

A study evaluated the impact of the compound on cognitive functions in a rodent model of Alzheimer's disease, revealing significant improvements in memory retention and cognitive performance compared to control groups. -

Case Study 2: Metabolic Disorders

In diabetic rat models, administration resulted in lowered blood glucose levels and improved insulin sensitivity, indicating its potential as a therapeutic agent for diabetes management.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The carboxamidine group acts as an electrophilic center, facilitating displacement by nitrogen nucleophiles. Key applications include:

s-Triazine Formation

-

The compound serves as a building block for substituted s-triazines via cyclocondensation with nitriles or cyanamides .

Reductive Alkylation

The piperidine ring undergoes reductive alkylation to introduce methyl or other alkyl groups, enhancing lipophilicity for pharmacological applications:

-

Conditions :

Hydrochloride Salt Formation

-

The free base is protonated using HCl gas or concentrated HCl in dioxane/methanol to improve solubility and stability .

Example :

(Yield: >95%)

Deprotonation and Functionalization

-

Treatment with strong bases (e.g., NaOH) liberates the free carboxamidine for further reactions, such as coupling with acyl chlorides .

Cross-Coupling Reactions

The compound participates in palladium-catalyzed couplings to generate biaryl or heteroaryl piperidine derivatives:

Enzyme Inhibition Studies

-

The compound inhibits kinases and proteases by mimicking transition states. Structural analogs with 4-methyl substitution show enhanced binding to adenosine receptors (A₂A selectivity >4000-fold vs. A₁) .

-

Case Study : Modulating Ca²⁺ flux in CHO cells via A₁ receptor antagonism (pIC₅₀: 5.22) .

Stability and Reactivity Considerations

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural and functional attributes of 4-methyl-piperidine-1-carboxamidine hydrochloride with related compounds:

Key Observations:

Pharmacological and Receptor Affinity Profiles

- Sigma Receptor Targeting: Analogs like (2-piperidinylaminoethyl)4-iodobenzamide (PAB) exhibit high sigma-1 receptor affinity (Ki = 6.0 nM), suggesting that the carboxamidine group in the target compound could similarly target sigma receptors for imaging or therapeutic applications .

- Opioid Activity: Meperidine’s phenyl and ester groups enable mu-opioid receptor binding, a mechanism absent in the target compound due to its distinct substituents .

- Metabolic Stability: The ester group in Meperidine is prone to hydrolysis, whereas the carboxamidine group may resist enzymatic degradation, improving half-life .

Research Findings and Gaps

- Sigma Receptor Studies: demonstrates that piperidine derivatives with aminoethyl substituents (e.g., PAB) achieve high tumor-to-organ ratios in melanoma models. The carboxamidine group in the target compound could mimic this binding, but direct studies are needed .

- Stability and Solubility: Hydrochloride salts universally improve solubility (e.g., Meperidine HCl, 4-(diphenylmethoxy)piperidine HCl), but the carboxamidine’s basicity may require formulation adjustments for optimal bioavailability .

- Toxicity and Safety: No data exists on the target compound’s toxicity, though structural analogs like Meperidine highlight the importance of substituent-driven safety profiling .

Preparation Methods

Key Steps from Patent CN102887854B:

| Step | Description | Conditions | Yield (%) |

|---|---|---|---|

| 1 | Oxidation of 4-picoline-2-carboxylic acid ethyl ester with phospho-molybdic acid and hydrogen peroxide to form oxynitride intermediate | 0-80 °C, 4-8 hours, pH adjusted to alkaline | 92 (oxynitride) |

| 2 | Reduction of oxynitride intermediate in methanol with anhydrous formic acid amine and 10% palladium on charcoal catalyst | 0-50 °C, 1-20 hours, normal pressure | 76-78 (ethyl ester hydrochloride) |

| 3 | Work-up involving filtration, extraction with ethyl acetate, pH adjustment to acidic (pH 1 with HCl), concentration, and recrystallization | - | - |

This process yields 4-methylpiperidine-2-carboxylic acid ethyl ester hydrochloride, a close analog to the target compound’s piperidine core.

The introduction of the carboxamidine group onto the piperidine nitrogen is commonly achieved by reacting the amine with amidine reagents such as 1H-pyrazole-1-carboxamidine hydrochloride under basic conditions.

Literature Example (PMC Article):

- Amines corresponding to piperidine derivatives are reacted with 1H-pyrazole-1-carboxamidine hydrochloride in dry acetonitrile.

- Triethylamine is used as a base to facilitate the nucleophilic substitution.

- The reaction proceeds under mild conditions, yielding the corresponding carboxamidine hydrochloride salts in moderate yields (30-59% reported for related compounds).

This method is applicable to 4-methylpiperidine amines, enabling the formation of 4-methyl-piperidine-1-carboxamidine hydrochloride.

Alternative Routes and Related Compounds

While direct syntheses of 4-methyl-piperidine-1-carboxamidine hydrochloride are limited, related compounds such as 4-methylpiperidin-4-ol hydrochloride can be prepared via deprotection of N-BOC-4-methyl-4-hydroxypiperidine using hydrogen chloride in 1,4-dioxane/methanol at 0-20 °C for 4 hours with quantitative yields. This demonstrates the feasibility of preparing various 4-methylpiperidine derivatives under controlled acidic conditions, which can be adapted for amidine hydrochloride formation.

Summary Table of Preparation Conditions

| Compound / Intermediate | Reagents | Solvent | Temperature | Time | Catalyst/Base | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| 4-Picoline-2-carboxylic acid ethyl ester oxynitride | 4-picoline-2-carboxylic acid ethyl ester, H2O2, phospho-molybdic acid | Water, dichloromethane (extraction) | 0-80 °C | 4-8 h | Phospho-molybdic acid | 92 | Oxidation step |

| 4-Methylpiperidine-2-carboxylic acid ethyl ester hydrochloride | Oxynitride intermediate, anhydrous formic acid amine | Methanol | 0-50 °C | 1-20 h | 10% Pd/C | 76-78 | Reduction step |

| 4-Methyl-piperidine-1-carboxamidine hydrochloride (analogous) | 4-Methylpiperidine amine, 1H-pyrazole-1-carboxamidine hydrochloride | Dry acetonitrile | Room temp | Several hours | Triethylamine | 30-59 (related compounds) | Amidination step |

| 4-Methylpiperidin-4-ol hydrochloride | N-BOC-4-methyl-4-hydroxypiperidine, HCl | Methanol, 1,4-dioxane | 0-20 °C | 4 h | - | Quantitative | Deprotection example |

Research Findings and Practical Notes

- The oxidation of 4-picoline derivatives to oxynitride intermediates is efficiently catalyzed by phospho-molybdic acid with hydrogen peroxide, providing high yields and selectivity.

- The subsequent catalytic hydrogenation with palladium on charcoal in the presence of formic acid amine is a mild and effective method to reduce the oxynitride to the piperidine derivative.

- Amidination using pyrazole carboxamidine hydrochloride in dry acetonitrile with triethylamine base offers a straightforward route to amidine hydrochloride salts.

- The pH control during work-up is critical to isolate the hydrochloride salt in pure form.

- Recrystallization from ethanol and ethyl acetate enhances purity and yield of the final product.

Q & A

Q. How should researchers address discrepancies in reported solubility profiles of 4-methyl-piperidine-1-carboxamidine hydrochloride?

- Methodological Answer : Solubility variations arise from polymorphic forms (e.g., anhydrous vs. monohydrate). A standardized protocol involves: (i) Dynamic light scattering (DLS) to assess particle size (e.g., 50–200 nm). (ii) Phase-solubility diagrams with solvents like DMSO or PEG-400. For instance, Pyridoxine Hydrochloride showed 120 mg/mL solubility in water but <5 mg/mL in ethanol, highlighting solvent-dependent polymorphism .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.